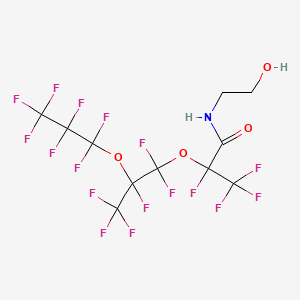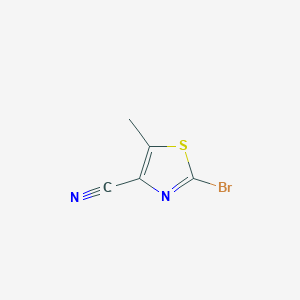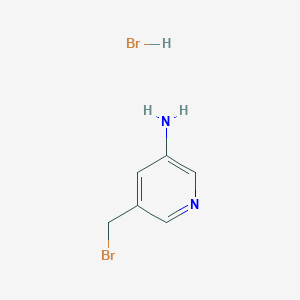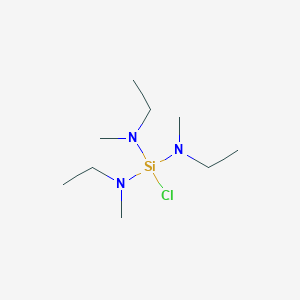
Tris(ethylmethylamino)chlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylmethylamino)chlorosilane is an organosilicon compound with the molecular formula C9H24ClN3Si and a molecular weight of 237.85 g/mol . This compound is known for its reactivity and is used in various chemical processes, particularly in the field of organosilicon chemistry.
Vorbereitungsmethoden
The synthesis of tris(ethylmethylamino)chlorosilane typically involves the reaction of silicon tetrachloride with ethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Analyse Chemischer Reaktionen
Tris(ethylmethylamino)chlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tris(ethylmethylamino)chlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology and Medicine: The compound is used in the modification of surfaces for biomedical applications, such as the creation of biocompatible coatings.
Industry: It is used in the production of silicone polymers and as a coupling agent in the manufacture of advanced materials .
Wirkmechanismus
The mechanism of action of tris(ethylmethylamino)chlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the release of hydrochloric acid during hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Tris(ethylmethylamino)chlorosilane can be compared with other similar compounds, such as:
Tris(dimethylamino)chlorosilane: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Trimethylsilyl chloride: A simpler compound with a single silicon-chlorine bond, used widely in organic synthesis.
Trichlorosilane: A more reactive compound with three chlorine atoms, used primarily in the production of ultrapure silicon .
The uniqueness of this compound lies in its specific reactivity and the ability to form stable siloxane bonds, making it valuable in various advanced applications.
Eigenschaften
IUPAC Name |
N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXDEFCIQQBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24ClN3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
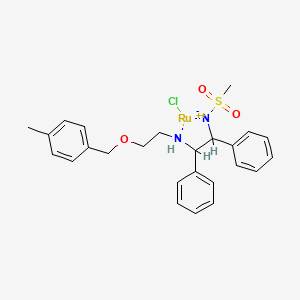

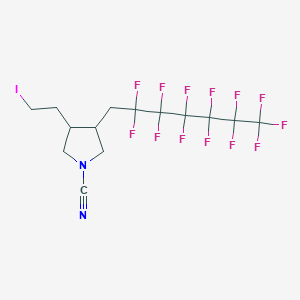

![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

